2-O-Acetyl-20-hydroxyecdysone

Overview

Description

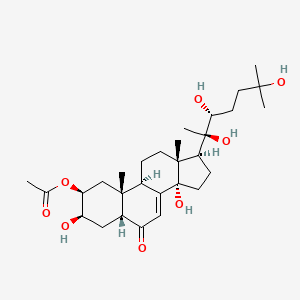

2-O-Acetyl-20-hydroxyecdysone is a naturally occurring ecdysone steroid hormone found in both plants and animals. It is a derivative of 20-hydroxyecdysone, which plays a crucial role in the molting and metamorphosis of insects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Acetyl-20-hydroxyecdysone typically involves the acetylation of 20-hydroxyecdysone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 2-position .

Industrial Production Methods: Industrial production of this compound involves the extraction of 20-hydroxyecdysone from plant sources such as Cyanotis arachnoidea. The extracted 20-hydroxyecdysone is then subjected to acetylation under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-O-Acetyl-20-hydroxyecdysone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

1.1 Anabolic Effects

Research indicates that 2-O-acetyl-20-hydroxyecdysone exhibits anabolic properties, promoting muscle growth and enhancing physical performance. Studies have demonstrated that it can stimulate protein synthesis in muscle cells, making it a candidate for treating conditions such as muscular dystrophy and sarcopenia .

1.2 Anti-Diabetic Properties

The compound has shown promise in managing diabetes by reducing hyperglycemia and improving insulin sensitivity. In vivo studies have reported a decrease in plasma glucose levels in diabetic animal models, suggesting a potential mechanism involving the activation of the Mas1 receptor, which plays a crucial role in glucose metabolism .

1.3 Hepatoprotective Effects

This compound also exhibits hepatoprotective properties, safeguarding liver cells from damage caused by toxins and oxidative stress. This aspect is particularly relevant in the context of drug-induced liver injury and chronic liver diseases .

Case Studies

Mechanism of Action

2-O-Acetyl-20-hydroxyecdysone exerts its effects by binding to ecdysone receptors, which are nuclear receptors involved in gene regulation. This binding activates the transcription of specific genes that regulate growth, development, and metabolism in insects. In mammals, the compound has been shown to activate the Mas1 receptor, a key component of the renin-angiotensin system, leading to various beneficial effects such as improved glucose homeostasis and reduced inflammation .

Comparison with Similar Compounds

20-Hydroxyecdysone: The parent compound, widely studied for its role in insect development and potential therapeutic applications.

Ecdysone: Another ecdysteroid with similar biological activities.

2-Deoxyecdysone: A biosynthetic intermediate in the ecdysteroid pathway

Uniqueness: 2-O-Acetyl-20-hydroxyecdysone is unique due to its acetylation at the 2-position, which can influence its biological activity and stability. This modification may enhance its potential as a therapeutic agent and its effectiveness in various applications compared to its non-acetylated counterparts .

Biological Activity

2-O-Acetyl-20-hydroxyecdysone (2-O-Ac-20E) is a synthetic derivative of the naturally occurring ecdysteroid, 20-hydroxyecdysone (20E). This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by an acetyl group at the 2-position of the 20-hydroxyecdysone structure, enhancing its lipophilicity and potentially altering its biological interactions. The molecular formula is , with a molecular weight of 522.67 g/mol. Its melting point ranges from 218 to 220 °C, and it exhibits a density of approximately 1.26 g/cm³ .

The biological activity of 2-O-Ac-20E is primarily mediated through its interaction with ecdysone receptors, which are nuclear receptors that regulate gene expression related to growth and metabolism in insects. In mammals, it has been shown to activate the Mas1 receptor, influencing glucose homeostasis and exhibiting anti-inflammatory effects .

Key Mechanisms Include:

- Gene Regulation : Binding to ecdysone receptors activates transcription of genes involved in development and metabolism.

- Glucose Homeostasis : Enhances insulin sensitivity through pathways such as IRS-1/Akt, promoting GLUT4 and GLUT2 expression .

- Neuroprotective Effects : Exhibits protective effects against amyloid-β42-induced cytotoxicity by promoting the formation of less toxic fibrils from oligomers .

Biological Activities

Research indicates that 2-O-Ac-20E possesses several notable biological activities:

- Antitumor Activity : Demonstrated pro-apoptotic effects in various cancer cell lines, including breast cancer .

- Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers in experimental models .

- Antioxidant Properties : Acts as a scavenger of free radicals, contributing to its protective effects against oxidative stress .

- Antimicrobial Activity : Exhibits antifungal and antiamoebic properties, with effective concentrations identified through various assays .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-O-Ac-20E:

- Study on Antitumor Effects : A study highlighted the compound's ability to induce apoptosis in breast cancer cells through activation of pro-apoptotic pathways .

- Neuroprotective Study : Research demonstrated that 2-O-Ac-20E reduces amyloid oligomer formation, suggesting its potential in Alzheimer's disease treatment .

- Network Pharmacology Analysis : Identified multiple therapeutic targets associated with diabetes management through its action on glucose metabolism pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 20-Hydroxyecdysone | Hydroxyl group at C-20 | Widely studied for insect development |

| Ecdysone | No acetyl group | Precursor to 20-hydroxyecdysone |

| Polypodine B | Similar steroid structure | Unique effects on insect growth |

| Ajugasterone C | Hydroxyl groups at multiple positions | Exhibits different biological activities |

The unique acetylation at the 2-position of 2-O-Ac-20E may enhance its bioavailability and alter interactions with biological targets compared to non-acetylated counterparts like 20-hydroxyecdysone .

Q & A

Q. Basic: How is 2-O-Acetyl-20-hydroxyecdysone structurally characterized, and what methodologies ensure purity for experimental use?

Answer:

Structural characterization requires a combination of analytical techniques:

- High-resolution mass spectrometry (HR-MS) confirms molecular weight (522.67 g/mol) and formula (C₂₉H₄₆O₈) .

- High-performance liquid chromatography (HPLC) with UV detection (λ = 242 nm) verifies purity (>98%) and distinguishes it from analogs like 3-O-acetyl-20-hydroxyecdysone .

- Melting point analysis (218–220°C) and solubility profiles (0.24 g/L in water at 25°C) provide additional physicochemical validation .

Q. Basic: What is the hypothesized role of this compound in ecdysteroid signaling pathways?

Answer:

As an acetylated ecdysteroid, it likely modulates insect molting and metamorphosis by interacting with the ecdysone receptor (EcR) heterodimer. Key methodologies to study this include:

- Receptor-binding assays using radiolabeled 20-hydroxyecdysone to compare competitive inhibition .

- Gene expression profiling in Drosophila S2 cells to assess transcriptional activation of ecdysone-responsive genes (e.g., Br-C, E74) .

Q. Basic: Which natural sources of this compound are validated for experimental use?

Answer:

Validated sources include:

Q. Advanced: How can researchers design experiments to evaluate this compound’s anti-amyloidogenic activity?

Answer:

To assess its inhibition of Aβ42 oligomerization:

- Thioflavin T (ThT) fluorescence assays monitor fibril formation kinetics, comparing treated vs. untreated Aβ42 samples .

- Transmission electron microscopy (TEM) visualizes structural shifts from oligomers to fibrils .

- Cell viability assays (e.g., MTT in SH-SY5Y neurons) quantify protection against Aβ42-induced cytotoxicity .

- Control experiments must include non-acetylated ecdysteroids and inert acetylated analogs to isolate structure-activity relationships .

Q. Advanced: How should researchers address contradictions in reported cytotoxicity data for this compound?

Answer:

Discrepancies may arise from:

- Dosage variations : Neuroprotective effects at 1–10 μM vs. toxicity at >50 μM .

- Model specificity : Primary neurons vs. immortalized cell lines (e.g., PC12) may show divergent responses due to metabolic differences .

- Aggregation state of Aβ42 : Freshly prepared vs. pre-aggregated Aβ42 alters oligomer/fibril ratios, impacting assay outcomes .

Resolution strategies : - Standardize Aβ42 preparation protocols (e.g., HFIP treatment).

- Conduct dose-response curves across multiple cell types.

- Validate findings with in vivo models (e.g., C. elegans expressing Aβ42) .

Q. Advanced: What methodologies are critical for pharmacokinetic profiling of this compound in mammalian systems?

Answer:

- Plasma stability assays : Incubate with rodent plasma to measure hydrolysis to 20-hydroxyecdysone via LC-MS .

- Blood-brain barrier (BBB) permeability : Use in vitro models (e.g., MDCK-MDR1 monolayers) to calculate apparent permeability (Papp) .

- Metabolite identification : Liver microsome incubations with NADPH identify cytochrome P450-mediated modifications .

- Pharmacodynamic markers : Measure Aβ42 fibril load in transgenic mouse brains post-treatment via immunohistochemistry .

Properties

Molecular Formula |

C29H46O8 |

|---|---|

Molecular Weight |

522.7 g/mol |

IUPAC Name |

[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |

InChI |

InChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |

InChI Key |

TXLUXHSVMYTTCI-FORVDKSSSA-N |

SMILES |

CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@]4(C3=CC(=O)[C@@H]2C[C@H]1O)O)[C@](C)([C@@H](CCC(C)(C)O)O)O)C)C |

Canonical SMILES |

CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C |

Synonyms |

20-hydroxyecdysone 2-acetate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.